

Verducatib's Impact on Lung Function: A Comparative Analysis

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Compound of Interest

Compound Name: Verducatib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Verducatib**'s impact on lung function in patients with bronchiectasis, contextualized with data from a key competitor, Brensocatib, and standard of care. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed look at the available clinical trial data, experimental protocols, and mechanisms of action.

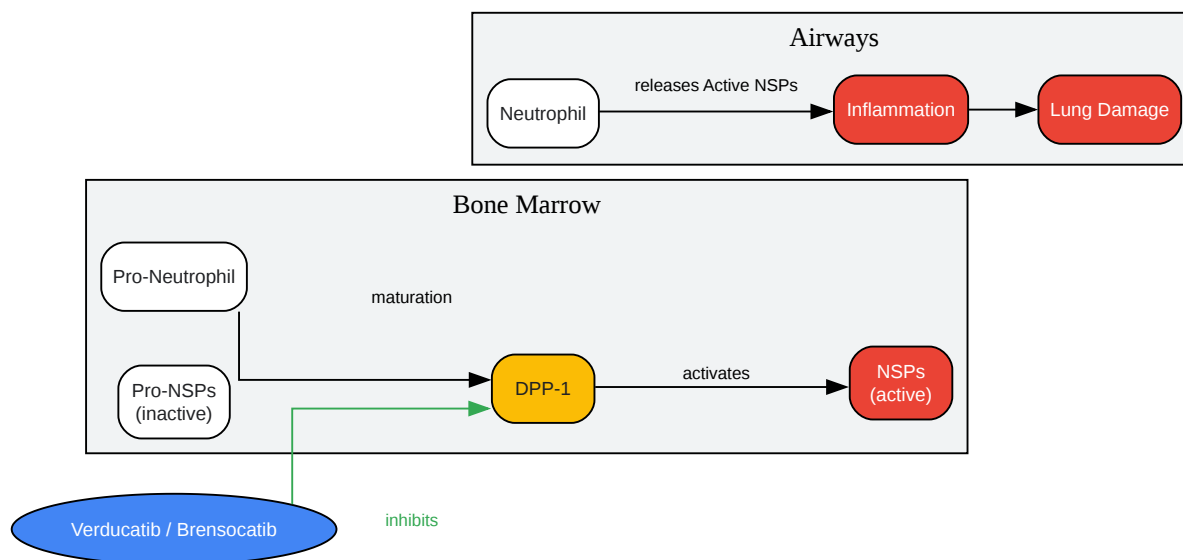
Executive Summary

Verducatib is an investigational, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1), also known as cathepsin C (CatC). By inhibiting DPP-1, **Verducatib** blocks the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, which are key drivers of the inflammation and lung damage characteristic of bronchiectasis. This mechanism of action is shared by Brensocatib, another DPP-1 inhibitor. Clinical trials for both drugs have primarily focused on reducing the frequency of pulmonary exacerbations. However, secondary endpoints assessing lung function provide valuable insights into their potential to modify disease progression.

Mechanism of Action: DPP-1 Inhibition

Verducatib and Brensocatib share a common mechanism of action by targeting DPP-1. This enzyme is crucial for the activation of NSPs within neutrophils in the bone marrow. In bronchiectasis, an overabundance of activated neutrophils in the airways leads to excessive

NSP activity, resulting in a vicious cycle of inflammation, airway damage, and recurrent infections. By inhibiting DPP-1, these drugs reduce the amount of active NSPs released by neutrophils, thereby mitigating inflammation and its damaging consequences on lung tissue.



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Diagram 1: DPP-1 Inhibition Signaling Pathway

Comparative Efficacy on Lung Function

The following tables summarize the available data on the impact of **Verducatib** and **Brensocatib** on lung function, as measured by Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC). It is important to note that these are not head-to-head comparisons but rather individual trial results against placebo.

Change in FEV1 from Baseline

Treatment	Trial	Dose	Duration	Change in FEV1 vs. Placebo (mL)	p-value	Citation
Verducatib	AIRLEAF (Phase II)	2.5 mg	24 weeks	+52.4	Not Statistically Significant	[1] [2]
5 mg	24 weeks	+6.6	Not Statistically Significant	[1] [2]		
Brensocati b	WILLOW (Phase II)	10 mg	24 weeks	Not Statistically Significant	>0.05	[3]
25 mg	24 weeks	Not Statistically Significant	>0.05	[4]		
ASPEN (Phase III)	10 mg	52 weeks	+11	0.38	[5] [6]	
25 mg	52 weeks	+38	0.04	[5] [6]		

Change in FVC from Baseline

Treatment	Trial	Dose	Duration	Change in FVC vs. Placebo (mL)	p-value	Citation
Verducatib	AIRLEAF (Phase II)	2.5 mg	24 weeks	+80.1	Not Statistically Significant	[1][2]
5 mg	24 weeks	+17.2	Not Statistically Significant	[1][2]		
Brensocatic	ASPEN (Phase III)	25 mg	52 weeks	Numerical Improvement	Not Reported	[7]

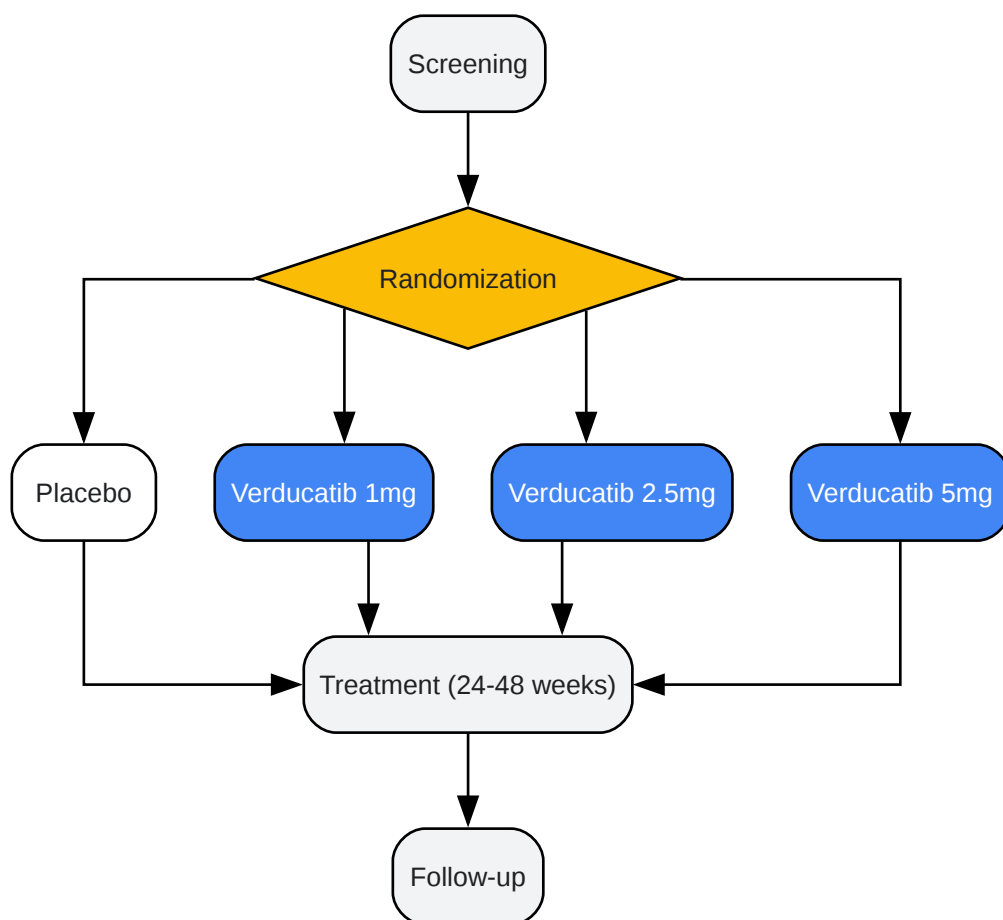
Key Clinical Trial Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

Verducatib: AIRLEAF (Phase II)

- Objective: To evaluate the efficacy, safety, and optimal dosing of **Verducatib** in adults with bronchiectasis.
- Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.
- Participants: 322 adults with a CT-confirmed diagnosis of bronchiectasis and a history of pulmonary exacerbations.
- Intervention: Participants were randomized (2:1:1:2) to receive placebo or one of three once-daily doses of **Verducatib** (1 mg, 2.5 mg, and 5 mg) for 24 to 48 weeks.
- Primary Endpoint: Time to first pulmonary exacerbation up to week 48.

- Secondary Endpoints: Frequency of exacerbations, lung function (FEV1 and FVC), and quality of life.[1][8]



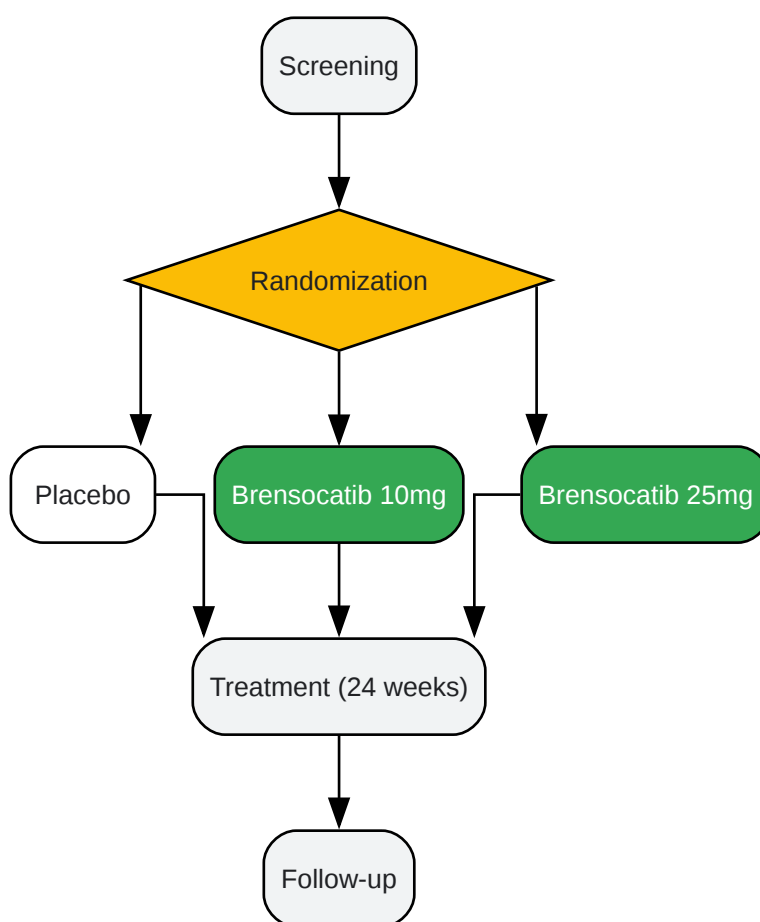
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Diagram 2: AIRLEAF Trial Workflow

Brensocatib: WILLOW (Phase II)

- Objective: To assess the efficacy and safety of Brensocatib in patients with non-cystic fibrosis bronchiectasis.
- Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: 256 adult patients with non-CF bronchiectasis who had at least two exacerbations in the previous year.

- Intervention: Patients were randomized 1:1:1 to receive Brensocatib 10 mg, Brensocatib 25 mg, or placebo once daily for 24 weeks.
- Primary Endpoint: Time to first pulmonary exacerbation.
- Secondary Endpoints: Rate of exacerbations, change in sputum neutrophil elastase concentration, and change in FEV1.[\[9\]](#)[\[10\]](#)[\[11\]](#)



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Diagram 3: WILLOW Trial Workflow

Standard of Care in Bronchiectasis

The current standard of care for bronchiectasis is multifaceted and aims to control symptoms, prevent exacerbations, and improve quality of life. Key components include:

- Airway Clearance Techniques: Daily physiotherapy to help clear mucus from the lungs.

- Antibiotics: Used to treat acute exacerbations and, in some cases, as long-term suppressive therapy to reduce the frequency of infections.
- Bronchodilators: To open up the airways and improve airflow.
- Anti-inflammatory agents: Inhaled corticosteroids may be used in patients with co-existing asthma or airway hyper-responsiveness.

The impact of standard of care on lung function decline is variable and often focuses on slowing progression rather than significant improvement. Long-term observational studies are needed to fully quantify the impact of current standard therapies on FEV1 and FVC.

Conclusion

Verducatib, a novel DPP-1 inhibitor, has demonstrated a potential to impact the inflammatory cascade that drives bronchiectasis. While the primary focus of its clinical development has been on reducing exacerbations, the data from the Phase II AIRLEAF trial suggests a potential for numerical improvements in lung function, particularly with the 2.5 mg dose.^{[1][2]}

In comparison, Brensocatib has a more extensive dataset from its Phase II and III trials. The Phase III ASPEN trial showed a statistically significant slowing of FEV1 decline with the 25 mg dose, providing stronger evidence for its disease-modifying potential.^{[5][6]}

Both **Verducatib** and Brensocatib, by targeting the underlying neutrophilic inflammation, represent a promising therapeutic strategy beyond the current standard of care. The ongoing Phase III AIRTIVITY trial for **Verducatib** will be crucial in further elucidating its long-term impact on lung function and its place in the evolving treatment landscape for bronchiectasis.^[12] Researchers and clinicians should continue to monitor the progress of these and other DPP-1 inhibitors as they have the potential to significantly improve outcomes for patients with this chronic and debilitating lung disease.

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